2,5-dichloro-N-methylpyridin-4-amine
Description
2,5-Dichloro-N-methylpyridin-4-amine is a pyridine derivative featuring chlorine atoms at the 2- and 5-positions and a methylamine group at the 4-position. Its molecular formula is C₆H₇Cl₂N₂, with a molecular weight of 176.04 g/mol (calculated). The compound’s structure combines aromaticity from the pyridine ring with electron-withdrawing chloro groups and a nucleophilic N-methylamine substituent.
Properties
Molecular Formula |
C6H6Cl2N2 |
|---|---|
Molecular Weight |
177.03 g/mol |
IUPAC Name |
2,5-dichloro-N-methylpyridin-4-amine |
InChI |
InChI=1S/C6H6Cl2N2/c1-9-5-2-6(8)10-3-4(5)7/h2-3H,1H3,(H,9,10) |
InChI Key |
SJEDNKZDKFOEIJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=NC=C1Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural differences among analogs include the type of aromatic ring (pyridine vs. pyrimidine), substituent positions, and functional groups. Below is a comparative analysis:
Key Observations:
Ring Type : Pyridine derivatives (e.g., target compound and ) have one nitrogen atom, while pyrimidine analogs (e.g., ) contain two, altering electronic properties and hydrogen-bonding capabilities.
Substituent Effects :
- Chlorine Positions : 2,5-Dichloro substitution in the target compound vs. 3,5-dichloro in influences electronic effects (e.g., directing electrophilic substitution).
- Functional Groups : Bulky groups like naphthyl () or phenethyl () increase lipophilicity, whereas methoxyethyl () enhances solubility.
Physicochemical Properties
- Solubility : Pyrimidine derivatives with polar substituents (e.g., methoxyethyl in ) exhibit higher aqueous solubility than chlorinated pyridines. The target compound’s methylamine group may confer moderate solubility in polar solvents.
- Stability : Steric hindrance from methyl groups in improves thermal stability, while electron-withdrawing chloro groups in the target compound enhance resistance to oxidation.
Preparation Methods
Synthesis of 2,5-Dichloropyridine
The synthesis begins with the preparation of 2,5-dichloropyridine, a key intermediate. As detailed in CN109721529B, this involves a three-step process:
-
Condensation : Maleic diester (e.g., diethyl maleate) reacts with nitromethane under organic base catalysis (e.g., DBU or DBN) to form cis-5-nitro-4-oxo-2-pentenoate.
-
Hydrogenation Cyclization : The intermediate undergoes hydrogenation in the presence of palladium-carbon (Pd/C) or Raney nickel, yielding 2,5-dihydroxypyridine.
-
Chlorination : Treatment with chlorinating agents (e.g., POCl₃ or SOCl₂) replaces hydroxyl groups with chlorine atoms, producing 2,5-dichloropyridine.
-
Catalyst : 5% Pd/C or 50% Raney nickel.
-
Solvent : Ethanol, isopropanol, or tetrahydrofuran.
-
Yield : 91.5–94.0% for 2,5-dihydroxypyridine; chlorination achieves >95% conversion.
Buchwald-Hartwig Amination at the 4-Position
The methylamino group is introduced via palladium-catalyzed cross-coupling. Using methodology from Buchwald-Hartwig amination, 2,5-dichloropyridine reacts with methylamine under optimized conditions:
-
Catalyst System : Pd(OAc)₂ with BINAP (1,1′-binaphthyl-2,2′-diylbis(diphenylphosphine)).
-
Base : Sodium tert-butoxide (NaOtBu).
-
Solvent : Toluene or dioxane at 100–110°C for 12–24 hours.
Mechanistic Insights :
-
Oxidative Addition : Pd(0) inserts into the C–Cl bond at the 4-position.
-
Amine Coordination : Methylamine displaces chloride, forming a Pd–N bond.
-
Reductive Elimination : C–N bond formation releases the product and regenerates Pd(0).
Nitro Reduction and Subsequent Methylation
Synthesis of 2,5-Dichloro-4-nitropyridine
This route requires nitration of 2,5-dichloropyridine. While direct nitration is challenging due to pyridine’s electron-deficient ring, directed ortho-metalation (DoM) strategies can achieve regioselectivity. For example:
Nitro Reduction to Primary Amine
The nitro group is reduced to an amine using hydrogenation:
Methylation of Primary Amine
The amine is methylated using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃):
-
Solvent : DMF or acetonitrile at 60–80°C for 6–12 hours.
Direct Nucleophilic Substitution
Preparation of 2,5-Dichloro-4-halopyridine
A halogen (e.g., bromine) is introduced at the 4-position via radical bromination:
-
Reagent : N-bromosuccinimide (NBS) under UV light.
-
Solvent : CCl₄ at 80°C for 8 hours.
-
Yield : 65–70%.
Displacement with Methylamine
The halogen is substituted with methylamine under high-pressure conditions:
-
Conditions : 100–120°C in a sealed tube with excess methylamine (40 equiv).
-
Catalyst : CuI (10 mol%) for Ullmann-type coupling.
-
Yield : 50–60%, limited by competing side reactions.
Comparative Analysis of Methods
Q & A
Q. What are the optimal synthetic routes for 2,5-dichloro-N-methylpyridin-4-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, reacting 2,5-dichloropyridin-4-amine with methyl halides under basic conditions (e.g., NaOH/K₂CO₃) in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C. The choice of base and solvent significantly impacts yield: stronger bases like NaH may improve reaction efficiency but require inert atmospheres. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .
- Key Variables : Reaction temperature, solvent polarity, and base strength.
- Validation : Monitor reaction progress via TLC and confirm purity via melting point (mp ~159–161°C, consistent with pyridine derivatives) .
Q. What spectroscopic and crystallographic methods are effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. The methyl group on the amine (N–CH₃) typically resonates at δ ~3.0–3.5 ppm. Aromatic protons in the pyridine ring appear as doublets (J ~8–10 Hz) due to adjacent chlorine atoms .
- IR : Confirm N–H stretches (absent due to methylation) and C–Cl vibrations (~550–650 cm⁻¹).
- Crystallography : Single-crystal X-ray diffraction (SHELX software) resolves molecular geometry. Prepare crystals via slow evaporation in ethanol. SHELXL refines structures, accounting for chlorine atom anisotropy .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : Use DFT (e.g., B3LYP/6-311+G(d,p)) to compute molecular orbitals, electrostatic potentials, and Fukui indices. The Lee-Yang-Parr (LYP) correlation functional accurately models halogenated systems .
- Applications :
- Reactivity : Identify electrophilic/nucleophilic sites. Chlorine atoms at positions 2 and 5 direct further substitution (e.g., Suzuki coupling at position 4).
- Solvent Effects : Include PCM models to simulate solvation (e.g., DMSO or water).
- Validation : Compare computed NMR shifts with experimental data using gauge-independent atomic orbital (GIAO) methods .
Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?
- Methodological Answer : Apply iterative analysis:
Triangulation : Cross-validate NMR/IR data with X-ray crystallography (e.g., bond lengths/angles) .
Error Analysis : Check for solvent effects in DFT (e.g., implicit vs. explicit solvation models) .
Experimental Replication : Repeat synthesis under controlled conditions to rule out impurities (e.g., byproducts from incomplete methylation).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
